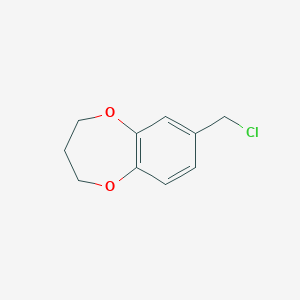

7-(chloromethyl)-3,4-dihydro-2H-1,5-benzodioxepine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

7-(chloromethyl)-3,4-dihydro-2H-1,5-benzodioxepine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClO2/c11-7-8-2-3-9-10(6-8)13-5-1-4-12-9/h2-3,6H,1,4-5,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXZCFOABYOEFPQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(C=C(C=C2)CCl)OC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50380046 | |

| Record name | 7-(chloromethyl)-3,4-dihydro-2H-1,5-benzodioxepine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50380046 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67869-70-9 | |

| Record name | 7-(chloromethyl)-3,4-dihydro-2H-1,5-benzodioxepine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50380046 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

physicochemical characteristics of 7-(chloromethyl)-3,4-dihydro-2H-1,5-benzodioxepine

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Specific experimental data for 7-(chloromethyl)-3,4-dihydro-2H-1,5-benzodioxepine is limited in publicly accessible literature. This guide provides a comprehensive overview based on available information for the compound and structurally related benzodioxepine derivatives. All experimental protocols and potential biological activities are presented as informed hypotheses and should be adapted and validated experimentally.

Core Physicochemical Characteristics

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₁ClO₂ | [1] |

| Molecular Weight | 198.65 g/mol | [1] |

| CAS Number | 67869-70-9 | [1] |

| IUPAC Name | This compound | [1] |

| Physical Form | Yellow to Brown Liquid | |

| Storage Temperature | 2-8 °C |

Note: Properties such as melting point, boiling point, solubility, and pKa require experimental determination.

Synthesis and Characterization: A Proposed Workflow

The synthesis of this compound would likely involve the formation of the benzodioxepine core followed by chloromethylation. The following sections outline a plausible synthetic and analytical workflow based on general methodologies for related compounds.

Proposed Synthesis Pathway

A common route for the synthesis of the 3,4-dihydro-2H-1,5-benzodioxepine core involves the condensation of a catechol with a suitable three-carbon dielectrophile. Subsequent chloromethylation of the aromatic ring would yield the target compound.

Caption: A logical workflow for the two-step synthesis of the target compound.

Experimental Protocol: General Considerations for Synthesis

Step 1: Synthesis of 3,4-dihydro-2H-1,5-benzodioxepine

-

Reaction Setup: To a solution of catechol in a suitable polar aprotic solvent, such as dimethylformamide (DMF), add a base, for instance, potassium carbonate.

-

Addition of Reagent: Add 1,3-dihalopropane (e.g., 1,3-dibromopropane) dropwise to the reaction mixture at room temperature.

-

Reaction Conditions: Heat the mixture to an elevated temperature (e.g., 80-100 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up and Purification: Upon completion, cool the reaction mixture, and quench with water. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Step 2: Chloromethylation of 3,4-dihydro-2H-1,5-benzodioxepine

-

Reaction Setup: Dissolve the synthesized 3,4-dihydro-2H-1,5-benzodioxepine in a suitable solvent.

-

Addition of Reagents: Add a source of formaldehyde, such as paraformaldehyde, and a source of HCl, often bubbled through the solution or from a reagent like zinc chloride and concentrated HCl.

-

Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating. Monitor the formation of the product by TLC.

-

Work-up and Purification: After the reaction is complete, carefully quench the reaction with an aqueous solution. Extract the product with a suitable organic solvent. Wash the organic phase, dry it, and remove the solvent in vacuo. The final product can be purified by column chromatography.

Analytical Characterization

A combination of spectroscopic techniques would be essential to confirm the identity and purity of the synthesized this compound.

Caption: A standard workflow for the analytical characterization of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Would be expected to show signals corresponding to the aromatic protons (with splitting patterns indicative of the substitution), the chloromethyl group (a singlet), and the aliphatic protons of the dioxepine ring (likely complex multiplets).

-

¹³C NMR: Would provide the number of unique carbon environments, including those of the aromatic ring, the chloromethyl group, and the dioxepine ring.

Mass Spectrometry (MS):

-

Would be used to determine the molecular weight of the compound and to analyze its fragmentation pattern, which can provide further structural information. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl) would be a key diagnostic feature.

High-Performance Liquid Chromatography (HPLC):

-

Would be employed to assess the purity of the synthesized compound. A typical method would involve a C18 column with a mobile phase consisting of a mixture of acetonitrile and water or a suitable buffer.

Potential Biological Activity and Signaling Pathways

While no specific biological activity has been reported for this compound, the benzodioxepine and related benzodiazepine scaffolds are present in numerous biologically active molecules. The chloromethyl group is a reactive functional group that can potentially alkylate biological nucleophiles, suggesting that the compound could act as an irreversible inhibitor or a covalent modifier of biological targets.

Derivatives of the closely related 1,4-benzodioxane have been investigated as α1-adrenoceptor antagonists. Furthermore, some benzodiazepine derivatives exhibit a wide range of pharmacological activities, including anticonvulsant, anxiolytic, and anti-inflammatory effects.

Based on the activities of related compounds, a hypothetical signaling pathway is proposed below. This is for illustrative purposes only and requires experimental validation.

Caption: A potential mechanism of action involving receptor binding or enzyme inhibition.

Safety and Handling

Safety data for this compound is not available. However, based on the presence of the chloromethyl group, a reactive alkylating agent, the compound should be handled with caution. Safety data sheets for structurally related compounds indicate potential hazards.

General Precautions:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoid inhalation, ingestion, and skin contact.

-

Store in a cool, dry, and well-ventilated area, away from incompatible materials.

This technical guide provides a framework for researchers interested in this compound. Due to the scarcity of specific data, all proposed methodologies and potential activities should be approached as starting points for further investigation.

References

A Comprehensive Technical Overview of 7-(chloromethyl)-3,4-dihydro-2H-1,5-benzodioxepine

This document provides a detailed examination of the chemical compound 7-(chloromethyl)-3,4-dihydro-2H-1,5-benzodioxepine, focusing on its IUPAC nomenclature and structural representation. It is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

IUPAC Nomenclature

The formal and preferred International Union of Pure and Applied Chemistry (IUPAC) name for the compound is This compound [1]. This name systematically describes the molecule's architecture, indicating a benzodioxepine core structure with specific substitutions and saturation.

Chemical Structure and Molecular Formula

The molecular structure of this compound is characterized by a fused ring system consisting of a benzene ring and a seven-membered dioxepine ring. The key structural features are:

-

Benzodioxepine Core: A benzene ring fused to a 1,5-dioxepine ring. The "dihydro" and "2H" designations specify the saturation of the dioxepine ring[2].

-

Chloromethyl Substituent: A chloromethyl group (-CH₂Cl) is attached to the 7th position of the benzodioxepine structure[1].

The molecular formula for this compound is C₁₀H₁₁ClO₂ [1].

| Identifier | Value | Source |

| Preferred IUPAC Name | This compound | [1] |

| CAS Number | 67869-70-9 | [1] |

| Molecular Formula | C₁₀H₁₁ClO₂ | [1] |

| Molecular Weight | 198.65 g/mol | [1] |

| SMILES | ClCC1=CC2=C(OCCCO2)C=C1 | [1] |

| InChIKey | PXZCFOABYOEFPQ-UHFFFAOYSA-N | [1] |

Structural Visualization

To facilitate a clear understanding of the molecular topology, the following diagram represents the logical connections and arrangement of the primary structural components of this compound.

References

Technical Guide: 7-(Chloromethyl)-3,4-dihydro-2H-1,5-benzodioxepine (CAS 67869-70-9)

Disclaimer: This document addresses the chemical compound associated with CAS number 67869-70-9. The initial user request specified CAS 67889-70-9, for which no publicly available data could be found, suggesting a typographical error. This guide focuses on the validated information available for the closely related and documented CAS 67869-70-9.

Introduction

This technical guide provides a summary of the known chemical structure and properties of 7-(Chloromethyl)-3,4-dihydro-2H-1,5-benzodioxepine. The information presented is compiled from publicly accessible chemical databases and supplier specifications. This compound is primarily documented as a chemical intermediate used in organic synthesis. At present, there is a notable lack of in-depth technical literature regarding its biological activity, specific experimental protocols, or involvement in defined signaling pathways.

Chemical Structure and Properties

This compound is a heterocyclic compound featuring a benzodioxepine core with a chloromethyl substituent.

Table 1: Chemical and Physical Properties

| Property | Value | Source(s) |

| CAS Number | 67869-70-9 | [1][2] |

| IUPAC Name | This compound | [1] |

| Molecular Formula | C₁₀H₁₁ClO₂ | [1][2] |

| Molecular Weight | 198.65 g/mol | [1][3] |

| SMILES | ClCC1=CC2=C(OCCCO2)C=C1 | [1] |

| InChIKey | PXZCFOABYOEFPQ-UHFFFAOYSA-N | [1] |

| Purity | ≥95% | [3] |

| Physical State | Not specified (presumed solid) | |

| Storage Conditions | Inert atmosphere, 2-8°C or -20°C | [2][4] |

Applications and Use

The primary documented application for this compound is as an intermediate in organic synthesis[5]. Its reactive chloromethyl group makes it a suitable building block for the introduction of the 3,4-dihydro-2H-1,5-benzodioxepine moiety into more complex molecules.

Experimental Data and Protocols

Biological Activity and Signaling Pathways

There is currently no published information detailing any biological activity or mechanism of action for this compound. Consequently, there are no known signaling pathways associated with this compound. The lack of data in this area precludes the creation of any signaling pathway diagrams.

Safety Information

Safety data sheets indicate that this compound is classified as a hazardous substance.

Table 2: GHS Hazard Information

| Hazard | Description |

| Signal Word | Danger |

| Pictograms | Corrosion, Health Hazard, Exclamation Mark |

| Hazard Statements | Causes severe skin burns and eye damage. May cause respiratory irritation. |

| Precautionary Statements | P260, P264, P280, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P310, P403+P233, P405, P501 |

It is noted that one source indicates no evidence of endocrine-disrupting properties was found in the current literature[6]. Users must consult the full safety data sheet (SDS) from their supplier before handling this chemical.

Logical Workflow for Chemical Handling

Due to the absence of experimental workflows, a logical diagram for the safe handling of this chemical is provided based on its hazard profile.

Caption: General workflow for the safe handling of this compound.

Conclusion

This compound (CAS 67869-70-9) is a chemical intermediate with limited publicly available data beyond its basic chemical properties and hazard information. For researchers, scientists, and drug development professionals, its utility is currently confined to its role as a synthetic building block. Further research would be necessary to elucidate any potential biological activities or establish detailed experimental protocols for its use in broader scientific applications. The lack of comprehensive data underscores the need for careful handling and adherence to safety guidelines when working with this compound.

References

- 1. 7-(Chloromethyl)-3,4-dihydro-3-methyl-2H-1,5-benzodioxepin CAS#: 1340271-04-6 [m.chemicalbook.com]

- 2. 7-Chloro-5-(furan-3-yl)-3-methyl-4H-benzo[e][1,2,4]thiadiazine 1,1-Dioxide as Positive Allosteric Modulator of α-Amino-3-hydroxy-5-methyl-4-isoxazolepropionic Acid (AMPA) Receptor. The End of the Unsaturated-Inactive Paradigm? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 7-Chloro-3-methyl-3,4-dihydro-2H-1,2,4-benzothiadiazine S,S-dioxide: a partial modulator of AMPA receptor desensitization devoid of neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 2H-1,5-Benzodioxepin-3(4H)-one, 7-(1-methylethyl)- | C12H14O3 | CID 22934582 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 7-Chloro-3-methyl-3-4-dihydro-2H-1,2,4 benzothiadiazine S,S-dioxide (IDRA 21): a benzothiadiazine derivative that enhances cognition by attenuating DL-alpha-amino-2,3-dihydro-5-methyl-3-oxo-4-isoxazolepropanoic acid (AMPA) receptor desensitization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 3,4-dihydro-2H-1,5-benzodioxepine | C9H10O2 | CID 81635 - PubChem [pubchem.ncbi.nlm.nih.gov]

Spectral Data Analysis of 7-(chloromethyl)-3,4-dihydro-2H-1,5-benzodioxepine: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-(chloromethyl)-3,4-dihydro-2H-1,5-benzodioxepine is a heterocyclic organic compound with potential applications in medicinal chemistry and materials science. Its structural framework, featuring a benzodioxepine core with a reactive chloromethyl group, makes it a valuable intermediate for the synthesis of more complex molecules. This technical guide provides a summary of available spectral data and outlines the standard methodologies for its characterization.

Due to the limited availability of public domain spectral data for this compound, this document outlines the expected spectral characteristics based on its chemical structure and provides standardized protocols for acquiring such data. The information herein is intended to guide researchers in the analysis and confirmation of this compound.

Chemical Structure and Properties

IUPAC Name: this compound CAS Number: 67869-70-9[1] Molecular Formula: C₁₀H₁₁ClO₂[1] Molecular Weight: 198.65 g/mol [1]

Predicted Spectral Data

Table 1: Predicted ¹H NMR Spectral Data

(Solvent: CDCl₃, Reference: TMS at 0.00 ppm)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~ 7.0 - 7.2 | m | 3H | Aromatic protons |

| ~ 4.5 | s | 2H | -CH₂Cl |

| ~ 4.2 | t | 2H | -OCH₂- (ring) |

| ~ 4.0 | t | 2H | -OCH₂- (ring) |

| ~ 2.1 | p | 2H | -CH₂- (ring) |

Table 2: Predicted ¹³C NMR Spectral Data

(Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm)

| Chemical Shift (ppm) | Assignment |

| ~ 150 - 155 | Aromatic C-O |

| ~ 130 - 140 | Aromatic C-C |

| ~ 120 - 130 | Aromatic C-H |

| ~ 70 | -OCH₂- (ring) |

| ~ 45 | -CH₂Cl |

| ~ 30 | -CH₂- (ring) |

Table 3: Predicted Mass Spectrometry Data (Electron Ionization - EI)

| m/z | Interpretation |

| 198/200 | [M]⁺∙ (Molecular ion peak, with isotope pattern for Cl) |

| 163 | [M - Cl]⁺ |

| 149 | [M - CH₂Cl]⁺ |

Table 4: Predicted Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100 - 3000 | Medium | Aromatic C-H stretch |

| 2950 - 2850 | Medium | Aliphatic C-H stretch |

| 1600 - 1450 | Strong | Aromatic C=C stretch |

| 1250 - 1000 | Strong | C-O stretch (ether) |

| 800 - 600 | Strong | C-Cl stretch |

Experimental Protocols

The following are detailed methodologies for the key experiments required to obtain the spectral data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the ¹H and ¹³C chemical environments in the molecule.

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

Procedure:

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

¹H NMR Acquisition:

-

Acquire a one-dimensional proton spectrum.

-

Typical parameters: spectral width of 12-16 ppm, 16-32 scans, relaxation delay of 1-2 seconds.

-

-

¹³C NMR Acquisition:

-

Acquire a one-dimensional carbon spectrum with proton decoupling.

-

Typical parameters: spectral width of 200-220 ppm, 1024-4096 scans, relaxation delay of 2-5 seconds.

-

-

Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing to the internal standard.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer with an electron ionization (EI) source and a quadrupole or time-of-flight (TOF) analyzer.

Procedure:

-

Sample Introduction: Introduce a small amount of the sample (typically in a volatile solvent like dichloromethane or methanol) into the instrument, often via a direct insertion probe or gas chromatography (GC) inlet.

-

Ionization: Ionize the sample using a standard electron energy of 70 eV.

-

Mass Analysis: Scan a mass range of approximately m/z 40-400 to detect the molecular ion and fragment ions.

-

Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragment ions. The isotopic pattern for chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) should be evident for chlorine-containing fragments.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer, often equipped with an attenuated total reflectance (ATR) accessory.

Procedure:

-

Sample Preparation: Place a small amount of the solid or liquid sample directly on the ATR crystal.

-

Spectrum Acquisition: Acquire the spectrum over a range of 4000-400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule, such as C-H (aromatic and aliphatic), C=C (aromatic), C-O (ether), and C-Cl bonds.

Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of a synthesized chemical compound like this compound.

Caption: Workflow for Synthesis and Spectroscopic Characterization.

Conclusion

The structural elucidation of this compound relies on a combination of standard spectroscopic techniques. While publicly accessible experimental data is scarce, the predicted spectral features provide a robust framework for its identification. The detailed protocols provided in this guide offer a standardized approach for researchers to obtain and interpret the necessary data to confirm the synthesis and purity of this compound, facilitating its use in further research and development.

References

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 7-(chloromethyl)-3,4-dihydro-2H-1,5-benzodioxepine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy of 7-(chloromethyl)-3,4-dihydro-2H-1,5-benzodioxepine. Due to the limited availability of experimental spectra in public literature, this guide utilizes predicted NMR data to serve as a reference for researchers working with this compound and its analogs. The methodologies outlined herein are based on standard practices for small organic molecules and are intended to guide the acquisition of high-quality experimental data.

Predicted NMR Data

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound. These predictions are based on computational algorithms and should be used as a guide for spectral assignment of experimentally obtained data.

Predicted ¹H NMR Data

Table 1: Predicted ¹H NMR Chemical Shifts (δ), Multiplicities, and Coupling Constants (J) for this compound.

| Atom Number(s) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-6 | 7.28 | d | 2.1 | 1H |

| H-8 | 7.25 | dd | 8.2, 2.1 | 1H |

| H-9 | 6.95 | d | 8.2 | 1H |

| H-2, H-4 | 4.25 | t | 5.5 | 4H |

| -CH₂Cl | 4.57 | s | - | 2H |

| H-3 | 2.20 | p | 5.5 | 2H |

Note: Predicted data is for a simulated spectrum in CDCl₃. Actual experimental values may vary.

Predicted ¹³C NMR Data

Table 2: Predicted ¹³C NMR Chemical Shifts (δ) for this compound.

| Atom Number | Predicted Chemical Shift (δ, ppm) | Carbon Type |

| C-5a | 142.8 | Quaternary (Aromatic) |

| C-9a | 142.1 | Quaternary (Aromatic) |

| C-7 | 137.5 | Quaternary (Aromatic) |

| C-8 | 129.5 | Tertiary (Aromatic) |

| C-6 | 128.9 | Tertiary (Aromatic) |

| C-9 | 121.8 | Tertiary (Aromatic) |

| C-2, C-4 | 70.9 | Secondary (Aliphatic Ether) |

| -CH₂Cl | 45.8 | Primary (Alkyl Halide) |

| C-3 | 31.5 | Secondary (Aliphatic) |

Note: Predicted data is for a simulated spectrum in CDCl₃. Actual experimental values may vary.

Experimental Protocols

The following is a detailed methodology for the acquisition of ¹H and ¹³C NMR spectra of this compound, based on standard laboratory procedures for small organic molecules.

Sample Preparation

-

Sample Purity: Ensure the sample of this compound is of high purity. Impurities can introduce extraneous signals and complicate spectral interpretation.

-

Solvent Selection: Choose a suitable deuterated solvent that completely dissolves the sample. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar organic compounds. Other potential solvents include acetone-d₆, and dimethyl sulfoxide-d₆ (DMSO-d₆).

-

Concentration:

-

For ¹H NMR, dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of the deuterated solvent.

-

For ¹³C NMR, a higher concentration is generally required due to the lower natural abundance of the ¹³C isotope. Aim for a concentration of 20-50 mg in 0.6-0.7 mL of solvent.

-

-

Sample Filtration: To remove any particulate matter that could degrade the spectral resolution, filter the sample solution through a small plug of glass wool or a syringe filter directly into a clean, dry 5 mm NMR tube.

-

Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the sample solution. TMS provides a reference signal at 0.00 ppm for both ¹H and ¹³C spectra.

NMR Instrument Parameters

The following are typical instrument parameters for acquiring high-quality ¹H and ¹³C NMR spectra on a 400 MHz or 500 MHz spectrometer.

2.2.1. ¹H NMR Spectroscopy

-

Spectrometer Frequency: 400 or 500 MHz

-

Pulse Sequence: Standard single-pulse sequence

-

Acquisition Time: 2-4 seconds

-

Relaxation Delay: 1-5 seconds

-

Number of Scans: 8-16

-

Spectral Width: 0-12 ppm

-

Temperature: 298 K

2.2.2. ¹³C NMR Spectroscopy

-

Spectrometer Frequency: 100 or 125 MHz

-

Pulse Sequence: Proton-decoupled single-pulse sequence

-

Acquisition Time: 1-2 seconds

-

Relaxation Delay: 2-5 seconds (a longer delay may be necessary for quaternary carbons)

-

Number of Scans: 128-1024 (or more, depending on the sample concentration)

-

Spectral Width: 0-220 ppm

-

Temperature: 298 K

Data Processing

-

Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

-

Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the absorptive mode.

-

Baseline Correction: Apply a baseline correction algorithm to produce a flat baseline.

-

Referencing: Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.

-

Integration: For ¹H NMR spectra, integrate the area under each peak to determine the relative number of protons.

-

Peak Picking: Identify and list the chemical shifts of all significant peaks.

Visualizations

The following diagrams illustrate the molecular structure and a general workflow for NMR analysis.

Caption: Molecular structure of this compound with atom numbering for NMR correlation.

Caption: A generalized workflow for NMR data acquisition and analysis.

Mass Spectrometry of 7-(chloromethyl)-3,4-dihydro-2H-1,5-benzodioxepine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the mass spectrometric analysis of 7-(chloromethyl)-3,4-dihydro-2H-1,5-benzodioxepine. The information presented herein is intended to assist researchers and drug development professionals in understanding the fragmentation behavior of this compound and in developing analytical methods for its identification and characterization. The molecular formula for this compound is C10H11ClO2 with a molecular weight of 198.65 g/mol .[1]

Predicted Mass Spectrum and Fragmentation

While specific experimental mass spectra for this compound are not widely available in the public domain, a plausible fragmentation pattern can be predicted based on the principles of mass spectrometry and the known behavior of related benzodioxepine and chlorinated organic compounds. Electron Ionization (EI) is a common technique for the analysis of such molecules and is expected to induce characteristic fragmentation.

The primary fragmentation pathways are anticipated to involve the loss of the chloromethyl group and cleavages within the dihydrodioxepine ring. The initial ionization would result in the formation of a molecular ion (M+•). Subsequent fragmentation could proceed through several key steps, including the loss of a chlorine radical, the entire chloromethyl radical, and rearrangements of the benzodioxepine ring system. Studies on similar heterocyclic compounds have shown that the elimination of a chlorine atom is a common fragmentation pathway.[2][3] Furthermore, the fragmentation of the seven-membered ring in related 1,5-benzodiazepine derivatives often involves cleavages at specific bonds, leading to the formation of stable fragment ions.[4]

Table 1: Predicted Key Ions in the Mass Spectrum of this compound

| m/z (predicted) | Proposed Ion Structure | Formula | Notes |

| 198/200 | [C10H11ClO2]+• | C10H11ClO2 | Molecular ion peak (M+•), showing the characteristic isotopic pattern for one chlorine atom. |

| 163 | [C10H11O2]+ | C10H11O2 | Loss of a chlorine radical (•Cl) from the molecular ion. |

| 149 | [C9H9O2]+ | C9H9O2 | Loss of the chloromethyl radical (•CH2Cl) from the molecular ion. |

| 121 | [C7H5O2]+ | C7H5O2 | Further fragmentation of the ring system, potentially involving the loss of C2H4O. |

| 91 | [C7H7]+ | C7H7 | Tropylium ion, a common fragment in compounds containing a benzyl group. |

Proposed Fragmentation Pathway

The following diagram illustrates a potential fragmentation pathway for this compound under electron ionization.

Experimental Protocols

A generalized experimental protocol for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization is provided below. This protocol is a starting point and may require optimization based on the specific instrumentation and analytical goals.

A. Sample Preparation

-

Standard Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable volatile solvent such as dichloromethane or ethyl acetate.

-

Working Solutions: Prepare a series of working solutions by serial dilution of the stock solution to concentrations appropriate for the sensitivity of the instrument (e.g., 1-100 µg/mL).

-

Sample Matrix: If analyzing the compound in a complex matrix, appropriate extraction and clean-up procedures (e.g., liquid-liquid extraction, solid-phase extraction) should be employed to isolate the analyte and minimize matrix interference.

B. GC-MS Instrumentation and Conditions

-

Gas Chromatograph:

-

Column: A non-polar or medium-polarity capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).

-

Inlet: Split/splitless injector, operated in splitless mode for trace analysis or split mode for higher concentrations.

-

Injector Temperature: 250 °C.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

-

Oven Temperature Program:

-

Initial temperature: 70 °C, hold for 2 minutes.

-

Ramp: 10 °C/min to 280 °C.

-

Final hold: 5 minutes at 280 °C.

-

-

-

Mass Spectrometer:

-

Ionization Mode: Electron Ionization (EI).

-

Ionization Energy: 70 eV.

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Scan Range: m/z 40-450.

-

Scan Rate: 2 scans/second.

-

C. Data Acquisition and Analysis

-

Inject 1 µL of the prepared sample or standard solution into the GC-MS system.

-

Acquire the data over the specified scan range.

-

Process the resulting chromatogram and mass spectra using the instrument's data analysis software.

-

Identify the peak corresponding to this compound based on its retention time and mass spectrum.

-

Compare the acquired mass spectrum with the predicted fragmentation pattern and known spectra of related compounds for confirmation.

Experimental Workflow

The following diagram outlines the general workflow for the mass spectrometric analysis of this compound.

This guide provides a foundational understanding of the mass spectrometric behavior of this compound. For definitive structural elucidation and quantitative analysis, the use of authentic reference standards and method validation are essential.

References

- 1. This compound | CAS 67869-70-9 [matrix-fine-chemicals.com]

- 2. Electron impact mass spectral fragmentation patterns of 2a,4-disubstituted 5-benzoyl-2-chloro-2a,3,4,5-tetrahydroazeto[1,2-a][1,5]benzodiazepin-1( 2H)-ones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Electron impact mass spectral fragmentation of 2a,4-disubstituted 2-chloro/2,2-dichloro-2,2a,3,4-tetrahydro-1H-azeto[2,1-d][1,5]benzothia zepin-1-ones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Infrared Spectrum of 7-(chloromethyl)-3,4-dihydro-2H-1,5-benzodioxepine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected Fourier-Transform Infrared (FTIR) spectrum of the compound 7-(chloromethyl)-3,4-dihydro-2H-1,5-benzodioxepine. Due to the limited availability of direct experimental data for this specific molecule, this guide synthesizes information based on the characteristic vibrational frequencies of its constituent functional groups. It also outlines a standard experimental protocol for obtaining an IR spectrum of a solid sample.

Predicted Infrared Spectral Data

The infrared spectrum of this compound is characterized by the vibrational modes of its aromatic, ether, and alkyl chloride functionalities. The expected absorption bands are summarized in the table below. These ranges are derived from established correlations in infrared spectroscopy.

| Wavenumber (cm⁻¹) | Intensity | Assignment | Vibrational Mode |

| 3100-3000 | Medium to Weak | Aromatic C-H | Stretching |

| 2960-2850 | Medium | Aliphatic C-H (in dihydrodioxepine ring) | Stretching |

| 1600-1585 & 1500-1400 | Medium to Strong | Aromatic C=C | Stretching |

| 1250-1000 | Strong | Aryl-O-Alkyl Ether (C-O) | Asymmetric Stretching |

| 800-600 | Medium to Strong | C-Cl | Stretching |

| 900-675 | Strong | Aromatic C-H (out-of-plane) | Bending |

Note: The exact peak positions can be influenced by the specific chemical environment and the physical state of the sample.

Experimental Protocol for FTIR Spectroscopy

A standard and reliable method for obtaining the infrared spectrum of a solid sample like this compound is the Potassium Bromide (KBr) pellet technique.[1][2] An alternative, often requiring less sample preparation, is the Attenuated Total Reflectance (ATR) method.[3]

KBr Pellet Method

-

Sample Preparation:

-

Pellet Formation:

-

Transfer the mixture to a pellet die.

-

Place the die under a hydraulic press and apply pressure (typically 8-10 tons) for several minutes to form a transparent or semi-transparent pellet.

-

-

Spectral Acquisition:

-

Carefully remove the pellet from the die and place it in the sample holder of the FTIR spectrometer.

-

Record a background spectrum of the empty sample compartment.

-

Acquire the sample spectrum, typically by co-adding multiple scans to improve the signal-to-noise ratio.

-

The resulting spectrum should be plotted as transmittance or absorbance versus wavenumber (cm⁻¹).

-

Attenuated Total Reflectance (ATR) Method

-

Instrument Setup:

-

Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean.[1]

-

Record a background spectrum with the clean, empty ATR crystal.

-

-

Sample Analysis:

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow from sample preparation to the final interpretation of the infrared spectrum.

Caption: Logical workflow for obtaining and interpreting an FTIR spectrum.

Due to the absence of published studies on the biological signaling pathways of this compound, a signaling pathway diagram cannot be provided at this time. The focus of this guide is therefore on the spectroscopic characterization of the molecule.

References

Technical Guide: Solubility of 7-(chloromethyl)-3,4-dihydro-2H-1,5-benzodioxepine in Organic Solvents

Disclaimer: As of the date of this document, a comprehensive search of publicly available scientific literature, patents, and technical datasheets did not yield specific quantitative solubility data for 7-(chloromethyl)-3,4-dihydro-2H-1,5-benzodioxepine in organic solvents. This guide, therefore, provides a standardized experimental protocol for researchers, scientists, and drug development professionals to determine the solubility of this compound in various organic solvents.

Introduction

This compound is a heterocyclic compound with potential applications in pharmaceutical and chemical research. Understanding its solubility in different organic solvents is crucial for its synthesis, purification, formulation, and biological screening. This document outlines a systematic approach to qualitatively and quantitatively determine the solubility of a solid organic compound like this compound.

Predicted Solubility Profile

Based on its structure, which includes a polar benzodioxepine ring system and a nonpolar chloromethyl group, this compound is expected to exhibit solubility in a range of organic solvents. Its solubility will be governed by the principle of "like dissolves like." It is anticipated to be more soluble in moderately polar to nonpolar organic solvents.

Experimental Protocol for Solubility Determination

The following protocols describe a systematic approach to first qualitatively screen for solubility in a range of solvents and then to quantitatively determine the solubility in promising solvents.

-

This compound (solid)

-

A selection of organic solvents (e.g., hexane, toluene, diethyl ether, ethyl acetate, acetone, ethanol, methanol, dichloromethane, chloroform, dimethylformamide (DMF), dimethyl sulfoxide (DMSO))

-

Small test tubes or vials

-

Vortex mixer

-

Analytical balance

-

Spatula

-

Graduated cylinders or pipettes

-

Constant temperature bath or shaker

-

Filtration apparatus (e.g., syringe filters)

-

Analytical instrumentation for quantification (e.g., HPLC, UV-Vis spectrophotometer, GC)

This initial screening helps to quickly identify suitable solvents for further quantitative analysis.

-

Sample Preparation: Weigh approximately 10 mg of this compound into a small test tube.[1]

-

Solvent Addition: Add 1 mL of the selected organic solvent to the test tube.[1][2]

-

Mixing: Vigorously shake or vortex the mixture for 1-2 minutes.[3]

-

Observation: Visually inspect the mixture to determine if the solid has completely dissolved.

-

Classification:

-

Soluble: The solid completely dissolves, forming a clear solution.

-

Partially Soluble: Some of the solid dissolves, but a noticeable amount remains undissolved.

-

Insoluble: The solid does not appear to dissolve at all.[2]

-

-

Record Keeping: Record the observations for each solvent in a data table (see Table 1 for an example).

-

Temperature Effect: If the compound is insoluble at room temperature, gently warm the mixture in a water bath and observe any changes in solubility.[2] Note that solubility data is temperature-dependent, so any heating should be recorded.

This method determines the exact concentration of a saturated solution.

-

Sample Preparation: Add an excess amount of this compound to a vial containing a known volume of the chosen solvent. The presence of undissolved solid is essential to ensure saturation.

-

Equilibration: Seal the vials and place them in a constant temperature shaker bath (e.g., 25 °C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed for a period to let the excess solid settle.

-

Sample Withdrawal: Carefully withdraw a known volume of the supernatant (the clear liquid above the solid) using a syringe fitted with a filter (e.g., a 0.45 µm PTFE filter) to remove any undissolved solid particles.

-

Dilution: Dilute the filtered supernatant with a suitable solvent to a concentration that falls within the linear range of the analytical method to be used.

-

Quantification: Analyze the concentration of this compound in the diluted sample using a validated analytical technique such as HPLC, UV-Vis spectroscopy, or GC. A calibration curve prepared with known concentrations of the compound should be used for accurate quantification.

-

Calculation: Calculate the solubility of the compound in the solvent, typically expressed in mg/mL or mol/L, by taking into account the dilution factor.

Data Presentation

Quantitative solubility data should be presented in a clear and organized manner to allow for easy comparison.

Table 1: Qualitative Solubility of this compound

| Organic Solvent | Polarity Index | Observation (e.g., Soluble, Partially Soluble, Insoluble) |

| Hexane | 0.1 | |

| Toluene | 2.4 | |

| Diethyl Ether | 2.8 | |

| Chloroform | 4.1 | |

| Ethyl Acetate | 4.4 | |

| Dichloromethane | 3.1 | |

| Acetone | 5.1 | |

| Ethanol | 5.2 | |

| Methanol | 5.1 | |

| Dimethylformamide (DMF) | 6.4 | |

| Dimethyl Sulfoxide (DMSO) | 7.2 |

Table 2: Quantitative Solubility of this compound at 25 °C

| Organic Solvent | Solubility (mg/mL) | Solubility (mol/L) |

| [Solvent 1] | ||

| [Solvent 2] | ||

| [Solvent 3] | ||

| ... |

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for determining the solubility of an organic compound.

Conclusion

References

An In-depth Technical Guide to the Stability and Storage of 7-(chloromethyl)-3,4-dihydro-2H-1,5-benzodioxepine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for the chemical compound 7-(chloromethyl)-3,4-dihydro-2H-1,5-benzodioxepine. Due to the limited availability of direct stability data for this specific molecule, this guide synthesizes information from structurally related compounds, namely benzylic chlorides and cyclic ethers, to infer potential degradation pathways and handling procedures. The content herein is intended to support researchers in designing and executing robust stability studies, ensuring the integrity of the compound throughout its lifecycle.

Chemical and Physical Properties

A foundational understanding of the physicochemical properties of this compound is essential for any stability assessment.

| Property | Value |

| CAS Number | 67869-70-9 |

| Molecular Formula | C₁₀H₁₁ClO₂ |

| Molecular Weight | 198.65 g/mol |

| Appearance | Not specified, likely a solid or liquid |

| Solubility | Not specified, likely soluble in organic solvents |

Predicted Stability and Potential Degradation Pathways

Based on the chemical structure, which features a reactive benzylic chloride group and a benzodioxepine ring system, several degradation pathways can be anticipated.

2.1. Hydrolytic Instability of the Chloromethyl Group

The most probable degradation pathway for this compound is the hydrolysis of the chloromethyl group. Benzylic chlorides are known to be susceptible to hydrolysis, which can proceed via an SN1 mechanism due to the formation of a resonance-stabilized benzylic carbocation. This reaction results in the formation of the corresponding benzyl alcohol and hydrochloric acid.[1][2][3] The rate of this hydrolysis is generally independent of pH up to a pH of 13.[1]

Logical Relationship: Hydrolysis of the Chloromethyl Group

Hydrolysis of the benzylic chloride to the corresponding alcohol.

2.2. Potential Degradation of the Benzodioxepine Ring

The 3,4-dihydro-2H-1,5-benzodioxepine ring system, being a cyclic ether, may be susceptible to degradation under certain conditions, although it is generally more stable than smaller cyclic ethers like oxiranes.[4] Potential degradation could involve ring-opening reactions, particularly under strong acidic or basic conditions, or through oxidative pathways.

2.3. Photostability

Aromatic chlorides are known to be potentially photosensitive functional groups.[1][2] Therefore, exposure to light, particularly UV light, could lead to the degradation of this compound. Photodegradation may involve homolytic cleavage of the carbon-chlorine bond, initiating free-radical chain reactions.

Recommended Storage and Handling

Given the predicted instability, specific storage and handling procedures are crucial to maintain the integrity of this compound.

| Condition | Recommendation | Rationale |

| Temperature | Store at 2-8°C. For long-term storage, consider -20°C.[5][6] | To minimize the rate of potential hydrolytic and thermal degradation. |

| Light | Store in amber vials or in the dark.[5] | To protect against potential photodegradation. |

| Moisture/Humidity | Store in a tightly sealed container in a dry environment.[5] | To prevent hydrolysis of the reactive chloromethyl group. |

| Inert Atmosphere | For long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen). | To prevent oxidation. |

Handling Precautions:

-

Handle in a well-ventilated area.[3]

-

Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[3]

-

Avoid contact with skin and eyes.[3]

-

Keep away from incompatible materials such as strong oxidizing agents, strong bases, and metals.

Experimental Protocols for Stability Assessment

To experimentally determine the stability of this compound, a series of forced degradation studies and the development of a stability-indicating analytical method are recommended.

4.1. Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and establish the degradation pathways.[7][8]

Experimental Workflow: Forced Degradation Study

Workflow for conducting forced degradation studies.

Detailed Methodologies:

-

Hydrolytic Degradation:

-

Prepare solutions of the compound in acidic (e.g., 0.1 M HCl), basic (e.g., 0.1 M NaOH), and neutral (purified water) conditions.

-

Incubate the solutions at a controlled temperature (e.g., 40-60°C).

-

Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, 24 hours).

-

Neutralize the acidic and basic samples before analysis.

-

Analyze all samples by a stability-indicating HPLC method.

-

-

Oxidative Degradation:

-

Prepare a solution of the compound in a suitable solvent and add a solution of an oxidizing agent (e.g., 3% hydrogen peroxide).

-

Incubate the solution at room temperature or a slightly elevated temperature.

-

Monitor the reaction for a specified period, taking samples at intervals.

-

Analyze the samples by HPLC.

-

-

Thermal Degradation:

-

Expose a solid sample of the compound to a high temperature (e.g., 60-80°C) in a stability chamber.

-

At various time points, dissolve a portion of the sample in a suitable solvent for analysis.

-

Analyze the samples by HPLC.

-

-

Photolytic Degradation:

-

Expose a solution of the compound and a solid sample to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[1][2]

-

Keep control samples in the dark under the same temperature conditions.

-

Analyze the exposed and control samples by HPLC.

-

4.2. Development of a Stability-Indicating HPLC Method

A stability-indicating analytical method is crucial for separating the parent compound from its degradation products. A reverse-phase HPLC method with UV detection is a common and effective approach.

General HPLC Method Parameters:

| Parameter | Recommended Starting Conditions |

| Column | C18, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase | Gradient elution with Acetonitrile and Water (with 0.1% formic acid or phosphoric acid for pH control) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at a wavelength of maximum absorbance (to be determined by UV scan) |

| Injection Volume | 10-20 µL |

| Column Temperature | 25-30°C |

Method Validation: The developed HPLC method should be validated according to ICH guidelines to ensure it is accurate, precise, specific, linear, and robust for the intended purpose of stability testing.

Conclusion

References

- 1. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 2. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. fishersci.com [fishersci.com]

- 4. benchchem.com [benchchem.com]

- 5. Proper Drug Storage [jeffersoncountyhealthcenter.org]

- 6. Medication Storage Temperature Guidelines - What is Safe? [baystatehealth.org]

- 7. scispace.com [scispace.com]

- 8. resolvemass.ca [resolvemass.ca]

An In-depth Technical Guide on the Potential Reactivity of the Chloromethyl Group in 7-(chloromethyl)-3,4-dihydro-2H-1,5-benzodioxepine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical reactivity of the chloromethyl group in 7-(chloromethyl)-3,4-dihydro-2H-1,5-benzodioxepine. This compound, a key intermediate in the synthesis of the antidepressant vilazodone, possesses a benzylic chloride moiety, which imparts a versatile and nuanced reactivity profile. This document details the principal reactions of this functional group, including nucleophilic substitution, oxidation, reduction, and the formation of organometallic reagents. Emphasis is placed on providing detailed experimental protocols, quantitative data, and visual representations of reaction pathways to aid researchers in the effective utilization of this important synthetic building block.

Introduction

This compound is a heterocyclic compound featuring a benzodioxepine core with a reactive chloromethyl substituent at the 7-position. Its significance in medicinal chemistry is underscored by its role as a crucial precursor in the synthesis of vilazodone, a selective serotonin reuptake inhibitor and 5-HT1A receptor partial agonist. The reactivity of the chloromethyl group is central to its utility, allowing for the facile introduction of various functionalities and the construction of complex molecular architectures. This guide will explore the spectrum of chemical transformations available to this versatile intermediate.

Synthesis of this compound

The primary synthetic route to this compound typically involves the chlorination of the corresponding hydroxymethyl derivative, 7-(hydroxymethyl)-3,4-dihydro-2H-1,5-benzodioxepine.

Experimental Protocol: Chlorination of 7-(hydroxymethyl)-3,4-dihydro-2H-1,5-benzodioxepine

A common and effective method for this transformation is the use of thionyl chloride (SOCl₂) or other chlorinating agents like those used for benzylic alcohols.

Materials:

-

7-(hydroxymethyl)-3,4-dihydro-2H-1,5-benzodioxepine

-

Thionyl chloride (SOCl₂) or an alternative chlorinating agent such as 2,4,6-trichloro-1,3,5-triazine/dimethyl sulfoxide.

-

Anhydrous dichloromethane (DCM) or other suitable aprotic solvent.

-

Pyridine (optional, as a base)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Dissolve 7-(hydroxymethyl)-3,4-dihydro-2H-1,5-benzodioxepine (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add thionyl chloride (1.1 - 1.5 eq) dropwise to the stirred solution. If desired, a small amount of pyridine can be added to neutralize the HCl generated.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, carefully quench the reaction by slowly adding it to a stirred mixture of ice and saturated sodium bicarbonate solution.

-

Separate the organic layer, and wash it sequentially with water and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to afford the crude this compound.

-

Purify the product by column chromatography on silica gel or by recrystallization.

Reactivity of the Chloromethyl Group

The chloromethyl group, being benzylic, exhibits enhanced reactivity primarily due to the stabilization of the transition state and any potential carbocation intermediate by the adjacent aromatic ring.

Nucleophilic Substitution Reactions

The most prominent reaction of this compound is nucleophilic substitution. This can proceed through either an S(_N)1 or S(_N)2 mechanism, depending on the reaction conditions.

Logical Relationship of S(_N)1 vs. S(_N)2 Pathways

Caption: Factors influencing the nucleophilic substitution pathway.

A critical application of this reactivity is in the synthesis of vilazodone, where the chloromethyl group is displaced by a piperazine derivative.

Experimental Protocol: Alkylation of 5-(piperazin-1-yl)benzofuran-2-carboxamide [1]

Materials:

-

This compound

-

5-(piperazin-1-yl)benzofuran-2-carboxamide

-

Sodium bicarbonate (NaHCO₃) or other suitable base (e.g., K₂CO₃, Et₃N)

-

Potassium iodide (KI) (catalytic)

-

N,N-Dimethylformamide (DMF)

Procedure:

-

To a solution of 5-(piperazin-1-yl)benzofuran-2-carboxamide in DMF, add sodium bicarbonate and a catalytic amount of potassium iodide.

-

Add a solution of this compound in DMF.

-

Heat the reaction mixture to approximately 100 °C and stir overnight.[1]

-

Monitor the reaction by TLC or HPLC.

-

After completion, cool the reaction mixture to room temperature.

-

Pour the mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic extracts with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to obtain vilazodone.

Table 1: Quantitative Data for Nucleophilic Substitution Reactions

| Nucleophile | Reagents/Conditions | Product | Yield (%) |

| 5-(piperazin-1-yl)benzofuran-2-carboxamide | NaHCO₃, KI, DMF, 100 °C | Vilazodone | Not specified in patent[1] |

| Sodium Azide | DMF, 60-80 °C | 7-(azidomethyl)-3,4-dihydro-2H-1,5-benzodioxepine | High (General for benzylic azides) |

| Sodium Cyanide | DMF or DMSO, 50-60 °C | 2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)acetonitrile | Good (General for benzylic cyanides) |

| Potassium Phthalimide | DMF, 80-90 °C | 2-((3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methyl)isoindoline-1,3-dione | Good (General for Gabriel synthesis) |

Oxidation to 7-formyl-3,4-dihydro-2H-1,5-benzodioxepine

The chloromethyl group can be oxidized to the corresponding aldehyde, which is a valuable intermediate for further synthetic transformations.

Experimental Workflow for Oxidation

Caption: General workflow for the oxidation of the chloromethyl group.

Experimental Protocol: Oxidation with Pyridine N-oxide/Silver Oxide [2]

Materials:

-

This compound

-

Pyridine N-oxide

-

Silver oxide (Ag₂O)

-

Acetonitrile

Procedure:

-

To a solution of this compound (1.0 eq) in acetonitrile, add pyridine N-oxide (1.2-1.5 eq) and silver oxide (0.5 eq).

-

Heat the mixture to 50 °C and stir until the starting material is consumed (monitor by TLC). For benzylic chlorides, elevated temperatures may be required for a reasonable reaction rate.[2]

-

After completion, cool the reaction mixture and filter through a pad of celite to remove insoluble silver salts.

-

Concentrate the filtrate under reduced pressure.

-

Purify the residue by column chromatography to yield 7-formyl-3,4-dihydro-2H-1,5-benzodioxepine.

Table 2: Quantitative Data for Oxidation Reactions

| Oxidizing Agent | Solvent | Temperature (°C) | Product | Yield (%) |

| Pyridine N-oxide/Ag₂O | Acetonitrile | 50 | 7-formyl-3,4-dihydro-2H-1,5-benzodioxepine | Good (General for benzylic chlorides)[2] |

| 1-Butyl-3-methyl imidazolium periodate | Neat | Room Temp. | 7-formyl-3,4-dihydro-2H-1,5-benzodioxepine | High (General for benzylic chlorides)[3] |

Reduction to 7-methyl-3,4-dihydro-2H-1,5-benzodioxepine

The chloromethyl group can be reduced to a methyl group, providing access to another class of derivatives.

Experimental Protocol: Reduction with Phosphorous Acid/Iodine [4]

Materials:

-

This compound

-

Phosphorous acid (H₃PO₃)

-

Iodine (I₂) (catalytic)

-

1,2-Dichloroethane (DCE)

Procedure:

-

In a reaction vessel, combine this compound (1.0 eq), phosphorous acid (2.0 eq), and a catalytic amount of iodine (10 mol%).

-

Add 1,2-dichloroethane as the solvent.

-

Heat the mixture to 120 °C and stir for approximately 36 hours.[4]

-

Monitor the reaction by GC or TLC.

-

Upon completion, cool the reaction mixture and perform an appropriate aqueous work-up.

-

Extract the product with an organic solvent, dry the organic layer, and concentrate.

-

Purify the crude product by column chromatography.

Table 3: Quantitative Data for Reduction Reactions

| Reducing Agent | Solvent | Temperature (°C) | Product | Yield (%) |

| H₃PO₃ / I₂ | DCE | 120 | 7-methyl-3,4-dihydro-2H-1,5-benzodioxepine | Good (General for benzylic chlorides)[4] |

Formation of Organometallic Reagents

The chloromethyl group can be used to form organometallic reagents, such as Grignard reagents, which are powerful nucleophiles for carbon-carbon bond formation.

Experimental Protocol: Grignard Reagent Formation [5]

Materials:

-

This compound

-

Magnesium turnings

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Iodine crystal (as an initiator)

Procedure:

-

In a flame-dried, three-necked flask equipped with a reflux condenser and a dropping funnel, place magnesium turnings under an inert atmosphere.

-

Add a small crystal of iodine to activate the magnesium.

-

Add a small amount of a solution of this compound in anhydrous diethyl ether or THF to initiate the reaction (indicated by the disappearance of the iodine color and gentle refluxing).

-

Once the reaction has started, add the remaining solution of the benzylic chloride dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete reaction.

-

The resulting Grignard reagent, (3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methylmagnesium chloride, can be used immediately in subsequent reactions.

Reaction Scheme for Grignard Formation and Subsequent Reaction

References

- 1. CN103159749A - Synthesis method for antidepressant drug vilazodone - Google Patents [patents.google.com]

- 2. Convenient oxidation of benzylic and allylic halides to aldehydes and ketones - PMC [pmc.ncbi.nlm.nih.gov]

- 3. asianpubs.org [asianpubs.org]

- 4. Phosphonic acid mediated practical dehalogenation and benzylation with benzyl halides - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04770K [pubs.rsc.org]

- 5. Thieme E-Books & E-Journals [thieme-connect.de]

The 3,4-Dihydro-2H-1,5-benzodioxepine Scaffold: A Privileged Core in Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 3,4-dihydro-2H-1,5-benzodioxepine scaffold is a seven-membered heterocyclic ring system fused to a benzene ring. This structural motif has garnered significant attention in medicinal chemistry due to its presence in a variety of biologically active compounds. Its unique conformational flexibility and the ability to present substituents in a defined spatial orientation make it a privileged scaffold for the design of novel therapeutic agents. This technical guide provides a comprehensive overview of the synthesis, chemical properties, and biological activities of derivatives based on this core, with a focus on their role as β-adrenergic stimulants.

Chemical Synthesis

The synthesis of the 3,4-dihydro-2H-1,5-benzodioxepine core and its derivatives often involves the construction of the seven-membered dioxepine ring onto a catechol precursor. A key intermediate in the synthesis of many biologically active derivatives is the ketone, 3-oxo-3,4-dihydro-2H-1,5-benzodioxepin.

One established route to this ketone involves a Thorpe-Ziegler cyclization of 1,2-di(cyanomethoxy)benzene. This intramolecular condensation is followed by hydrolysis to yield the desired cyclic ketone.

This ketone serves as a versatile precursor for a range of 3-substituted derivatives. For instance, conversion to a cyanohydrin followed by reduction with a metal hydride like lithium aluminum hydride yields a primary amino alcohol. This amine can then be further functionalized.

Biological Activity: β-Adrenergic Stimulation

A notable class of compounds derived from the 3,4-dihydro-2H-1,5-benzodioxepine scaffold exhibits potent β-adrenergic stimulant activity. These compounds, typically 3-substituted-aminomethyl-3-hydroxy derivatives, have been investigated for their potential as bronchodilators.

The mechanism of action of these compounds involves the activation of β-adrenergic receptors, which are G-protein coupled receptors (GPCRs). Upon agonist binding, a conformational change in the receptor activates the associated Gs protein. The α-subunit of the Gs protein then stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). This second messenger, in turn, activates protein kinase A (PKA), which phosphorylates downstream targets, ultimately leading to a physiological response, such as smooth muscle relaxation in the airways.

Quantitative Biological Data

The β-adrenergic stimulant activity of a series of 3-substituted-aminomethyl-3-hydroxy-3,4-dihydro-2H-1,5-benzodioxepins has been quantified. The following table summarizes the relative potencies of these compounds in an in vitro assay measuring the relaxation of guinea pig tracheal chains.

| Compound | Substituent (R) | Relative Potency (Isoproterenol = 100) |

| 1 | H | 0.1 |

| 2 | CH₃ | 1.0 |

| 3 | C₂H₅ | 2.0 |

| 4 | i-C₃H₇ | 10.0 |

| 5 | t-C₄H₉ | 5.0 |

Experimental Protocols

Synthesis of 3-Oxo-3,4-dihydro-2H-1,5-benzodioxepin

Step 1: Synthesis of 1,2-di(cyanomethoxy)benzene A mixture of catechol (1.0 mol), chloroacetonitrile (2.2 mol), and anhydrous potassium carbonate (2.5 mol) in acetone (2 L) is heated at reflux for 24 hours. The mixture is cooled, filtered, and the solvent is evaporated under reduced pressure. The residue is recrystallized from ethanol to yield 1,2-di(cyanomethoxy)benzene.

Step 2: Thorpe-Ziegler Cyclization and Hydrolysis To a suspension of sodium hydride (0.2 mol) in dry toluene (500 mL) is added a solution of 1,2-di(cyanomethoxy)benzene (0.1 mol) in dry toluene (200 mL) dropwise with stirring under a nitrogen atmosphere. The mixture is heated at reflux for 4 hours. After cooling, the reaction is quenched by the slow addition of water. The organic layer is separated, and the aqueous layer is acidified with concentrated hydrochloric acid and heated at reflux for 2 hours. Upon cooling, the product crystallizes and is collected by filtration and recrystallized from ethanol to give 3-oxo-3,4-dihydro-2H-1,5-benzodioxepin.

Synthesis of 3-Isopropylaminomethyl-3-hydroxy-3,4-dihydro-2H-1,5-benzodioxepin

Step 1: Formation of the Cyanohydrin To a stirred solution of 3-oxo-3,4-dihydro-2H-1,5-benzodioxepin (0.1 mol) in ethanol (100 mL), a solution of sodium cyanide (0.11 mol) in water (20 mL) is added, followed by the dropwise addition of acetic acid (0.12 mol) while maintaining the temperature below 10°C. The mixture is stirred for 2 hours and then poured into ice water. The precipitated cyanohydrin is collected by filtration.

Step 2: Reduction of the Cyanohydrin A solution of the crude cyanohydrin (0.05 mol) in dry tetrahydrofuran (100 mL) is added dropwise to a stirred suspension of lithium aluminum hydride (0.1 mol) in dry tetrahydrofuran (150 mL) under a nitrogen atmosphere. The mixture is heated at reflux for 6 hours. After cooling, the excess hydride is decomposed by the careful addition of water, followed by 15% sodium hydroxide solution, and then water again. The inorganic salts are removed by filtration, and the filtrate is dried over anhydrous sodium sulfate. Evaporation of the solvent gives the crude 3-aminomethyl-3-hydroxy-3,4-dihydro-2H-1,5-benzodioxepin.

Step 3: Reductive Alkylation A mixture of 3-aminomethyl-3-hydroxy-3,4-dihydro-2H-1,5-benzodioxepin (0.02 mol), acetone (0.03 mol), and platinum oxide (0.1 g) in ethanol (50 mL) is hydrogenated at 50 psi for 4 hours. The catalyst is removed by filtration, and the solvent is evaporated. The residue is converted to the hydrochloride salt and recrystallized from ethanol-ether to yield 3-isopropylaminomethyl-3-hydroxy-3,4-dihydro-2H-1,5-benzodioxepin hydrochloride.

In Vitro Assay for β-Adrenergic Activity

The β-adrenergic stimulant activity is assessed using isolated guinea pig tracheal chain preparations. The tracheal chains are suspended in an organ bath containing Krebs-Henseleit solution, maintained at 37°C, and aerated with 95% O₂ and 5% CO₂. The tissue is placed under an initial tension of 1 g. Contractions are induced by the addition of a submaximal concentration of histamine. Cumulative concentration-response curves are obtained for the test compounds and the standard agonist, isoproterenol. The relaxation of the tracheal chain is measured as a percentage of the maximal relaxation induced by isoproterenol. EC₅₀ values are determined, and relative potencies are calculated.

Conclusion

The 3,4-dihydro-2H-1,5-benzodioxepine scaffold represents a valuable starting point for the development of new therapeutic agents. Its synthetic accessibility and the demonstrated potent biological activity of its derivatives, particularly as β-adrenergic stimulants, highlight its importance in medicinal chemistry. Further exploration of this scaffold, including the synthesis of diverse libraries of derivatives and their screening against a range of biological targets, is warranted to fully exploit its therapeutic potential.

The Diverse Biological Landscape of Benzodioxepine Derivatives: A Technical Guide

An In-depth Exploration for Researchers, Scientists, and Drug Development Professionals

The benzodioxepine scaffold, a heterocyclic ring system, has emerged as a privileged structure in medicinal chemistry, giving rise to a diverse array of derivatives with significant biological relevance. These compounds have demonstrated a broad spectrum of activities, including potent antibacterial, anticancer, and selective estrogen receptor modulation (SERM) properties. This technical guide provides a comprehensive overview of the core biological activities of various benzodioxepine derivatives, presenting key quantitative data, detailed experimental methodologies, and visual representations of the underlying signaling pathways and experimental workflows.

Antibacterial Benzodioxepine-Biphenyl Amide Derivatives

A novel class of benzodioxepine-biphenyl amide derivatives has shown promising activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[1][2] These compounds are believed to exert their antibacterial effect by disrupting the bacterial cell envelope and potentially inhibiting key enzymes in bacterial fatty acid synthesis.[1][2]

Quantitative Antibacterial Activity

The antibacterial efficacy of these derivatives is typically quantified by determining their Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that prevents visible growth of a microorganism.

| Compound ID | R Group | MIC (µg/mL) vs. S. aureus (MRSA) |

| E4 | 4-Fluorophenyl | 3.125[2] |

| 6l | 4-Bromophenyl | 6.25[2] |

| 6s | 3,4-Dioxyphenyl | 6.25[2] |

| 6t | 3,4-Dioxyphenyl | 3.125[2] |

| Note: The specific compound structures and a wider range of derivatives can be found in the cited literature. |

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The MIC of benzodioxepine derivatives against MRSA is determined using the broth microdilution method.[3][4]

Materials:

-

Mueller-Hinton Broth (MHB)

-

96-well microtiter plates

-

MRSA strain (e.g., ATCC 43300)

-

Benzodioxepine derivative stock solutions (in DMSO)

-

Positive control (e.g., Vancomycin)

-

Negative control (vehicle, e.g., DMSO)

-

Spectrophotometer

Procedure:

-

A serial two-fold dilution of the benzodioxepine derivatives is prepared in MHB in the wells of a 96-well plate.

-

An inoculum of MRSA is prepared and adjusted to a concentration of approximately 5 x 10^5 CFU/mL.

-

Each well is inoculated with the bacterial suspension.

-

The plates are incubated at 37°C for 18-24 hours.

-

The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.

Signaling Pathway: Inhibition of Bacterial Fatty Acid Synthesis

Molecular docking studies suggest that some benzodioxepine-biphenyl amide derivatives may target and inhibit β-ketoacyl-acyl carrier protein synthase III (FabH), a crucial enzyme in the initiation of the bacterial fatty acid synthesis pathway.[1] Inhibition of FabH disrupts the production of essential fatty acids, leading to bacterial cell death.

Anticancer Dibenzo[b,f]oxepine Derivatives

Certain dibenzo[b,f]oxepine derivatives have demonstrated significant cytotoxic effects against various cancer cell lines, including human colon carcinoma (HCT116) and human breast adenocarcinoma (MCF-7).[5][6] Their mechanism of action involves the disruption of microtubule dynamics, leading to cell cycle arrest and apoptosis.[5][6]

Quantitative Anticancer Activity

The anticancer activity is often expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of a drug that is required for 50% inhibition in vitro.

| Compound ID | R1 | R2 | IC50 (µM) vs. HCT116 | IC50 (µM) vs. MCF-7 |

| 1d | H | 4'-OH | 0.8[5] | 1.2[5] |

| 2i | NO2 | 4'-OCH3 | 1.5[5] | 2.1[5] |

| 2j | NO2 | 3',4'-di-OCH3 | 1.1[5] | 1.8[5] |

| 3h | NH2 | 4'-OCH3 | 2.5[5] | 3.4[5] |

| 4 | 9-nitrobenzo[b]naphtho[1,2-f]oxepine | - | 0.5[6] | - |

| 6 | (E)-3,3',4,4',5,5'-hexamethoxystilbene | - | - | 1.5[6] |

| 8 | 4-hydroxy-2',4'-dinitrostilbene | - | - | 0.9[6] |

| Note: The specific compound structures and a wider range of derivatives can be found in the cited literature. |

Experimental Protocol: Tubulin Polymerization Assay

The effect of dibenzo[b,f]oxepine derivatives on microtubule formation can be assessed using an in vitro tubulin polymerization assay.

Materials:

-

Purified tubulin (from bovine brain)

-

Polymerization buffer (e.g., 80 mM PIPES pH 6.9, 1 mM MgCl2, 1 mM EGTA)

-

GTP solution

-

Dibenzo[b,f]oxepine derivative stock solutions (in DMSO)

-

Positive control (e.g., Paclitaxel for polymerization, Colchicine for depolymerization)

-

Microplate reader with temperature control

Procedure:

-

Tubulin is pre-incubated with the dibenzo[b,f]oxepine derivative at various concentrations on ice.

-

GTP is added to initiate polymerization.

-

The plate is transferred to a microplate reader pre-warmed to 37°C.

-

The change in absorbance at 340 nm is monitored over time. An increase in absorbance indicates tubulin polymerization.

Signaling Pathway: Disruption of Microtubule Dynamics and Induction of Apoptosis

Dibenzo[b,f]oxepine derivatives can bind to the colchicine-binding site on β-tubulin, which inhibits tubulin polymerization and disrupts the dynamic instability of microtubules.[6][7] This leads to the arrest of the cell cycle, typically at the G2/M or G0/G1 phase, and subsequently triggers the intrinsic apoptotic pathway.[8][9]

Benzoxepin-Derived Selective Estrogen Receptor Modulators (SERMs)

A series of benzoxepin derivatives have been identified as potent Selective Estrogen Receptor Modulators (SERMs).[10][11] These compounds exhibit tissue-selective estrogenic (agonist) and antiestrogenic (antagonist) activities, making them promising candidates for the treatment of hormone-dependent conditions like breast cancer and osteoporosis.

Quantitative Antiestrogenic Activity

The antiestrogenic activity of these compounds is often evaluated in estrogen receptor-positive human uterine adenocarcinoma cells (Ishikawa) by measuring the inhibition of estradiol-induced alkaline phosphatase activity.

| Compound ID | R Group | IC50 (nM) for inhibition of Estradiol-induced Alkaline Phosphatase |

| SERM-1 | 4-Fluorophenyl | 15[10] |

| SERM-2 | 4-Chlorophenyl | 25[10] |

| SERM-3 | 4-Methoxyphenyl | 50[10] |

| Note: The specific compound structures and a wider range of derivatives can be found in the cited literature. |

Experimental Protocol: Ishikawa Cell Alkaline Phosphatase Assay

This assay measures the ability of a compound to inhibit the estrogenic effects of estradiol.[12][13]

Materials:

-

Ishikawa cells

-

Phenol red-free cell culture medium supplemented with charcoal-stripped fetal bovine serum

-

17β-Estradiol

-

Benzoxepin derivative stock solutions (in DMSO)

-

p-Nitrophenyl phosphate (pNPP) substrate solution

-

Microplate reader

Procedure:

-

Ishikawa cells are plated in 96-well plates and allowed to attach.

-

The cells are then treated with a fixed concentration of 17β-estradiol in the presence of varying concentrations of the benzoxepin derivative.

-

After a 72-hour incubation, the cells are washed and lysed.

-

The pNPP substrate is added, and the plate is incubated to allow for color development.

-

The absorbance is measured at 405 nm. The IC50 value is calculated as the concentration of the compound that causes a 50% reduction in the estradiol-induced alkaline phosphatase activity.

Signaling Pathway: Estrogen Receptor Modulation

Benzoxepin-derived SERMs bind to estrogen receptors (ERα and ERβ) and induce conformational changes that differ from those induced by estradiol.[10] This leads to differential recruitment of co-activator and co-repressor proteins, resulting in tissue-specific gene expression and biological effects. In breast tissue, they act as antagonists, inhibiting the growth of estrogen-dependent cancer cells. In bone, they can act as agonists, promoting bone density.

References

- 1. Synthetic optimization and antibacterial activity of novel benzodioxepine-biphenyl amide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Antibacterial Activity of Small Molecules Which Eradicate Methicillin-Resistant Staphylococcus aureus Persisters - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Modified MIC Method for Cationic Antimicrobial Peptides - Hancock Lab [cmdr.ubc.ca]

- 5. Systematic Studies on Anti-Cancer Evaluation of Stilbene and Dibenzo[b,f]oxepine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The stilbene and dibenzo[b,f]oxepine derivatives as anticancer compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Dibenzo[b,f]oxepine Molecules Used in Biological Systems and Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Synthesis of targeted dibenzo[b,f]thiepines and dibenzo[b,f]oxepines as potential lead molecules with promising anti-breast cancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]